2-Naphthyl acetate
Overview
Description
2-Naphthyl acetate is an organic compound with the molecular formula C₁₂H₁₀O₂. It is a colorless, crystalline solid used primarily as a laboratory reagent. This compound is an ester derived from 2-naphthol and acetic acid, and it is known for its applications in various biochemical assays and research studies .
Mechanism of Action
Target of Action
The primary target of 2-Naphthyl acetate is esterase enzymes . These enzymes play a crucial role in the hydrolysis of esters into an acid and alcohol in the presence of water.
Mode of Action
This compound acts as an ester substrate for esterase enzymes . It interacts with these enzymes, which then catalyze its hydrolysis. This interaction and subsequent hydrolysis result in changes at the molecular level, leading to the production of 2-naphthol and acetic acid .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ester hydrolysis pathway facilitated by esterase enzymes . The downstream effects of this pathway involve the generation of 2-naphthol and acetic acid, which can further participate in various biochemical reactions within the cell.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the production of 2-naphthol and acetic acid via the hydrolysis of the ester bond . These products can further interact with cellular components and participate in various biochemical reactions.
Biochemical Analysis
Biochemical Properties
2-Naphthyl acetate has been used as a substrate in various biochemical reactions . It is known to interact with enzymes such as lipases, where it serves as a substrate for the examination of the composition of lipases in certain biological specimens .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a substrate in enzymatic reactions. It is involved in the acetylation reaction, which is a key process in various biochemical pathways .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 67-70 °C (lit.) , indicating its stability under normal laboratory conditions.
Metabolic Pathways
This compound is involved in the acetylation reaction, which is a key process in various biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthyl acetate can be synthesized through the esterification of 2-naphthol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{OH} + \text{CH}{3}\text{COCl} \rightarrow \text{C}{10}\text{H}{7}\text{OCOCH}{3} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acetic anhydride and a catalyst to enhance the reaction rate and yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthyl acetate undergoes several types of chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 2-naphthol and acetic acid. [ \text{C}{7}\text{OCOCH}{2}\text{O} \rightarrow \text{C}{7}\text{OH} + \text{CH}_{3}\text{COOH} ]
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Major Products Formed: The major products formed from these reactions include 2-naphthol, acetic acid, and various substituted naphthyl derivatives .
Scientific Research Applications
2-Naphthyl acetate has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate in enzyme assays to measure esterase activity. The hydrolysis of this compound by esterases releases 2-naphthol, which can be quantified spectrophotometrically.
Chemistry: It serves as a reagent in organic synthesis for the preparation of various naphthyl derivatives.
Medicine: Research studies utilize this compound to investigate enzyme kinetics and inhibitor screening.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1-Naphthyl acetate: Similar to 2-naphthyl acetate but with the ester group attached to the 1-position of the naphthalene ring.
2-Naphthol: The parent compound of this compound, used in various organic synthesis reactions.
2-Naphthyl α-D-glucopyranoside: A derivative used in biochemical assays.
Uniqueness: this compound is unique due to its specific reactivity and applications in enzyme assays. Its ability to act as a substrate for esterases makes it valuable for studying enzyme activity and inhibition, distinguishing it from other naphthyl derivatives .
Properties
IUPAC Name |
naphthalen-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNPPEUAJCEUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883578 | |
Record name | 2-Naphthalenol, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523-11-1 | |
Record name | 2-Naphthyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenol, 2-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001523111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenol, 2-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenol, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Naphthyl acetate?
A1: this compound has the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been used to characterize this compound. For example, researchers have used 1H NMR and IR spectroscopies to characterize the compound and its derivatives. []
Q3: What is the role of this compound in studying enzyme activity?
A3: this compound is often used as a model substrate to study the activity of enzymes, particularly esterases. [, , , , , , , , , , , ] This is because its hydrolysis produces 2-naphthol, which can be easily detected and quantified by spectroscopic methods.
Q4: How is this compound used in cholinesterase assays?
A4: this compound acts as a "pro-enhancer" in assays for cholinesterase activity. When the enzyme hydrolyzes this compound, it produces 2-naphthol, which enhances the chemiluminescent reaction of luminol-H2O2-horseradish peroxidase. This allows for the detection and quantification of cholinesterase. [, ]
Q5: Can this compound be used to study enzymatic activity in non-aqueous environments?
A5: Yes, researchers have successfully used this compound to study enzymatic reactions within reverse micelles, which are nano-sized water droplets dispersed in an oil phase. These systems mimic non-aqueous environments found in biological systems. [, , , , ]
Q6: Can the type of reverse micelle influence enzymatic activity towards this compound?
A7: Yes, studies have shown that the type of surfactant used to form the reverse micelles can significantly impact the catalytic efficiency of enzymes like α-chymotrypsin when hydrolyzing this compound. For example, cationic reverse micelles have been shown to create a "super-water" environment that enhances enzyme activity compared to anionic reverse micelles. []
Q7: How does the concentration of this compound affect its hydrolysis rate by corneal esterases?
A8: Studies using rabbit corneal epithelial fractions have shown that increasing the concentration of this compound does not lead to a proportional increase in its hydrolysis rate by corneal esterases. This suggests potential substrate inhibition at higher concentrations. []
Q8: How does the presence of peptides influence the enzymatic hydrolysis of this compound?
A9: Research suggests that certain peptides, like enkephalins and their hydrolytic fragments, can inhibit the hydrolysis of this compound by corneal esterases. []
Q9: Have there been any computational studies on this compound?
A10: Yes, computational chemistry techniques, like MP2(full)/6-31G(d) calculations, have been employed to study the energetics and properties of this compound and its isomers. [] These calculations provide insights into the stability and electronic structure of the molecule.
Q10: Can insect resistance to insecticides involve this compound?
A11: Yes, resistance to insecticides like organophosphates and carbamates in insects can involve altered esterase activity, often measured using this compound as a substrate. [, , , ] Elevated esterase activity can contribute to resistance by increasing the detoxification rate of these insecticides.
Q11: How is this compound hydrolysis typically monitored?
A12: The hydrolysis of this compound can be monitored using UV-Vis spectroscopy. The product, 2-naphthol, has a distinct absorption spectrum that allows for its quantification, thus enabling the determination of reaction rates and kinetic parameters. [, , ]
Q12: What are the common substrates used for detecting esterase activity in insects?
A13: 1-Naphthyl acetate and this compound are commonly used substrates for detecting and characterizing esterase activity in insects. [, , , ] Differences in activity towards these substrates can provide insights into the types of esterases present and their potential role in insecticide resistance.
Q13: Are there any known applications of this compound in perfume compositions?
A14: A derivative of this compound, perhydro-5,5,8a-trimethyl-2-naphthyl acetate, has been reported as a component in perfume compositions. [] This suggests potential applications of this compound derivatives in fragrance development.
Q14: Can the photo-Fries rearrangement be applied to this compound?
A15: Yes, this compound undergoes the photo-Fries rearrangement upon irradiation, yielding ortho- and para-hydroxyaryl-s-triazines. [, ] This reaction is influenced by substituents on the naphthalene ring, with electron-donating groups favoring the rearrangement.
Q15: What is the significance of the photo-Fries rearrangement of this compound in polymer chemistry?
A16: The photo-Fries rearrangement of this compound can be used to create nonrandom chromophore distributions within polymers like poly(methyl methacrylate). [] This has implications for studying energy transfer processes within polymeric materials.
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